molecular formula C18H22N4O3 B2873437 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797329-05-5

4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No.: B2873437
CAS No.: 1797329-05-5
M. Wt: 342.399
InChI Key: PSNYGACVLLWUPZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the exploration of kinase inhibition. This benzamide derivative features a morpholino-substituted pyrimidine core, a structural motif commonly associated with bioactive molecules . Similar compounds incorporating the morpholino and pyrimidine groups have been investigated as potent and selective inhibitors of critical biological targets, such as mTOR (mammalian target of rapamycin) and PTP1B (Protein Tyrosine Phosphatase 1B) . For instance, morpholino-substituted pyrimidines have been patented as mTOR inhibitors for potential applications in treating proliferative diseases , while other 2-ethoxybenzamide analogs have been developed as highly effective PTP1B inhibitors, a validated target for type 2 diabetes and obesity . The mechanism of action for this class of compounds typically involves targeted binding to the enzymatic active site, thereby modulating key cellular signaling pathways . Researchers can utilize this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing complex biological processes. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-25-15-5-3-14(4-6-15)18(23)20-13-16-19-8-7-17(21-16)22-9-11-24-12-10-22/h3-8H,2,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNYGACVLLWUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target molecule can be dissected into two primary fragments: 4-ethoxybenzoic acid and (4-morpholinopyrimidin-2-yl)methanamine . Retrosynthetic disconnection at the amide bond suggests coupling these components via standard acylation protocols. Critical challenges include the synthesis of the morpholine-functionalized pyrimidine amine and ensuring regioselective substitutions on the pyrimidine ring.

Synthesis of (4-Morpholinopyrimidin-2-yl)methanamine

Reductive Amination of Pyrimidine Carbaldehydes

An alternative route involves synthesizing 4-morpholinopyrimidine-2-carbaldehyde through Vilsmeier-Haack formylation of 4-morpholinopyrimidine. Reductive amination with ammonium acetate and NaBH3CN directly furnishes the desired amine.

Synthesis of 4-Ethoxybenzoic Acid

Ethylation of 4-hydroxybenzoic acid via Williamson ether synthesis (using ethyl bromide and K2CO3 in acetone) provides 4-ethoxybenzoic acid in >85% yield. Purification by recrystallization from ethanol/water ensures high purity.

Amide Coupling Methodologies

The final step involves coupling 4-ethoxybenzoic acid with (4-morpholinopyrimidin-2-yl)methanamine . Multiple activation strategies have been explored:

Acid Chloride-Mediated Acylation

Activation of the carboxylic acid with thionyl chloride (SOCl2) generates 4-ethoxybenzoyl chloride , which reacts with the amine in dichloromethane (DCM) at 0–25°C. Triethylamine (Et3N) is employed as a base to scavenge HCl, yielding the amide in 70–80% efficiency.

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents such as HATU or EDCI/HOBt enhance reaction efficiency under mild conditions. For instance, combining 4-ethoxybenzoic acid (1.1 equiv), HATU (1.05 equiv), and DIPEA (3 equiv) in DMF, followed by addition of the amine, achieves >90% conversion at room temperature.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DCM are optimal for SNAr and amidation, respectively, due to their ability to stabilize intermediates.
  • Temperature Control : Maintaining temperatures below 40°C during amidation prevents epimerization and decomposition.

Catalytic Systems for Pyrimidine Functionalization

Palladium catalysts (e.g., Pd(OAc)2 with Xantphos) enable efficient C–N bond formation in Buchwald-Hartwig amination, while Miyaura borylation facilitates Suzuki couplings for boronic ester intermediates.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR Spectroscopy : Key signals include the ethoxy group’s triplet at δ 1.35 ppm (CH3) and quartet at δ 4.05 ppm (OCH2) in the 1H NMR spectrum. The morpholine protons appear as a multiplet at δ 3.70–3.75 ppm.
  • HRMS : Molecular ion peak at m/z 385.1774 ([M+H]+) confirms the molecular formula C19H24N4O3.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) shows a single peak with >99% purity at 254 nm.

Comparative Evaluation of Synthetic Routes

Method Yield Advantages Limitations
SNAr + Buchwald-Hartwig 65% High regioselectivity, scalable Requires palladium catalysts
Reductive Amination 58% Avoids halogenated intermediates Lower yields due to side reactions
Cyanide Substitution 72% Simple reduction step Toxicity concerns with cyanide

Industrial-Scale Considerations

  • Cost Efficiency : Morpholine and 2,4-dichloropyrimidine are commercially available at scale, favoring the SNAr route.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Scientific Research Applications

4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide and related compounds:

Compound Name (Reference) Molecular Weight Core Structure Key Substituents Biological Activity Synthesis Yield/Notes
This compound ~329 (calculated) Pyrimidine 4-Morpholino, ethoxybenzamide Inferred antimicrobial potential N/A (synthesis not detailed)
4-ethoxy-N-(2-phenylquinazolin-4-yl)benzamide (32) 369.42 Quinazoline Phenyl, ethoxybenzamide Not specified 7.3% yield; low efficiency
LMM5 N/A 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, methoxybenzyl Antifungal (C. albicans) Purchased; solubilized with DMSO/PF-127
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) N/A Thieno[2,3-d]pyrimidine Trifluoromethyl phenoxy, methoxybenzamide Anti-microbial (broad-spectrum) Characterized via NMR, IR, ESI-MS
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide N/A Pyrimidine Pyridinyl, methylpiperazinylmethyl Not specified (structural focus) Synthesized for receptor binding studies

Key Structural and Functional Insights:

Core Heterocycle Variations: The pyrimidine core in the target compound contrasts with quinazoline in compound 32 and thieno[2,3-d]pyrimidine in 8b . Thieno derivatives, with a sulfur atom, may improve lipophilicity and membrane permeability .

Substituent Effects: The morpholino group in the target compound likely improves solubility compared to the trifluoromethyl phenoxy group in 8b, which increases electronegativity and metabolic stability but may reduce solubility . Ethoxybenzamide vs. methoxybenzamide: Ethoxy’s larger alkyl chain could enhance hydrophobic interactions in target binding compared to methoxy .

Synthetic Accessibility :

  • Low yields (e.g., 7.3% for compound 32 ) indicate challenges in coupling bulky aromatic amines with benzoic acids. The target compound’s synthesis might face similar hurdles unless optimized.

Biological Activity

4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C19H24N4O2
  • Molecular Weight : 336.42 g/mol

The structure includes an ethoxy group, a morpholinopyrimidine moiety, and a benzamide unit, which contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

Target Enzymes

  • Inducible Nitric Oxide Synthase (iNOS) : This enzyme is involved in the production of nitric oxide, a mediator of inflammation. The compound has been shown to inhibit iNOS activity, leading to reduced nitric oxide production.
  • Cyclooxygenase-2 (COX-2) : COX-2 is another key player in inflammatory processes. Inhibition of COX-2 by the compound results in decreased levels of pro-inflammatory prostaglandins.

Anti-inflammatory Effects

Research indicates that this compound significantly reduces the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This reduction correlates with decreased levels of inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it affects the ERK5 signaling pathway, which is crucial for cell growth and differentiation .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anti-inflammatory effectsThe compound inhibited iNOS and COX-2 expression in macrophages, leading to reduced nitric oxide and prostaglandin levels.
Study 2 Investigate anticancer propertiesInduced apoptosis in cancer cell lines; modulated ERK5 signaling pathway .
Study 3 Assess pharmacokineticsDemonstrated favorable absorption and distribution profiles in preclinical models .

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Biochemical Studies : Used to explore molecular interactions within inflammatory pathways.
  • Pharmacology : Investigated for its pharmacokinetic properties to optimize therapeutic formulations.

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